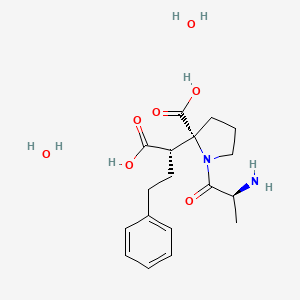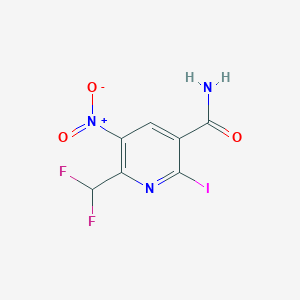![molecular formula C6H10O2 B11926765 trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)
trans-3-Oxabicyclo[3.1.0]hexane-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-methanol: is an organic compound with a unique bicyclic structure that includes a six-membered ring and an oxygen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methanol can be achieved through multiple pathways. One common method involves cyclization reactions to construct the six-membered ring, followed by hydrogenation reactions to reduce aldehydes or ketones to the corresponding alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclization and hydrogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-3-Oxabicyclo[3.1.0]hexane-6-methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to simpler alcohols.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: trans-3-Oxabicyclo[3.1.0]hexane-6-methanol is used as a reagent or intermediate in organic synthesis, aiding in the construction of complex molecular structures .
Biology and Medicine: It can be used in the synthesis of biologically active molecules .
Industry: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations .
Comparison with Similar Compounds
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: A related compound with a similar bicyclic structure but different functional groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound used in pharmaceutical synthesis.
Uniqueness: trans-3-Oxabicyclo[3.1.0]hexane-6-methanol stands out due to its specific functional group (methanol) and its stability under normal conditions. This makes it particularly useful in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t5-,6-/m1/s1 |
InChI Key |
FUSRDACVJSHHNA-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CO)CO1 |
Canonical SMILES |
C1C2C(C2CO)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)



![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)






